molecular formula C22H21N3O3 B11563050 2-[4-(benzyloxy)phenoxy]-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide

2-[4-(benzyloxy)phenoxy]-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide

Cat. No.: B11563050
M. Wt: 375.4 g/mol
InChI Key: IMIBGKGNKLFWFO-BUVRLJJBSA-N
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Description

2-[4-(benzyloxy)phenoxy]-N’-[(E)-pyridin-3-ylmethylidene]propanehydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzyloxy group, a phenoxy group, and a pyridinylmethylidene group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(benzyloxy)phenoxy]-N’-[(E)-pyridin-3-ylmethylidene]propanehydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(benzyloxy)phenol with 2-bromoethanol to form 2-[4-(benzyloxy)phenoxy]ethanol. This intermediate is then reacted with hydrazine hydrate to produce 2-[4-(benzyloxy)phenoxy]ethanehydrazide. Finally, the condensation of this intermediate with pyridine-3-carbaldehyde under acidic conditions yields the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(benzyloxy)phenoxy]-N’-[(E)-pyridin-3-ylmethylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium azide in dimethylformamide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(benzyloxy)phenoxy]-N’-[(E)-pyridin-3-ylmethylidene]propanehydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(benzyloxy)phenoxy]-N’-[(E)-pyridin-3-ylmethylidene]propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[4-(benzyloxy)phenoxy]-N’-[(E)-pyridin-3-ylmethylidene]propanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyridinylmethylidene group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

IUPAC Name

2-(4-phenylmethoxyphenoxy)-N-[(E)-pyridin-3-ylmethylideneamino]propanamide

InChI

InChI=1S/C22H21N3O3/c1-17(22(26)25-24-15-19-8-5-13-23-14-19)28-21-11-9-20(10-12-21)27-16-18-6-3-2-4-7-18/h2-15,17H,16H2,1H3,(H,25,26)/b24-15+

InChI Key

IMIBGKGNKLFWFO-BUVRLJJBSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CN=CC=C1)OC2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

CC(C(=O)NN=CC1=CN=CC=C1)OC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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